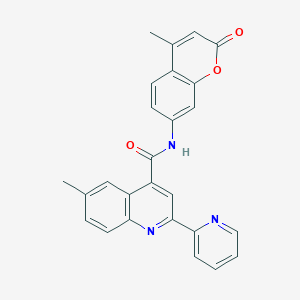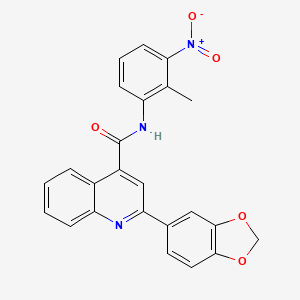![molecular formula C21H14F4N2O2 B3504517 4-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B3504517.png)
4-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide
Overview
Description
4-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as GSK461364A, this compound belongs to the class of benzamide inhibitors and is primarily used for cancer research.
Scientific Research Applications
4-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It is primarily used in cancer research as a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are a group of enzymes that play a crucial role in regulating cell division. The overexpression of CDKs is a common feature in many types of cancer, and inhibiting their activity can lead to the suppression of tumor growth.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide involves the inhibition of CDKs. CDKs are activated by binding to cyclins, which are regulatory proteins that control the progression of the cell cycle. By inhibiting CDKs, this compound prevents the cells from progressing through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, this compound has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide is its potent inhibitory activity against CDKs. This makes it a valuable tool for studying the role of CDKs in cancer biology. Additionally, this compound has been shown to have minimal toxicity on normal cells, making it a safe candidate for in vitro and in vivo experiments.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in laboratory experiments. Additionally, the high cost of synthesis and limited availability of this compound can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the research and development of 4-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide. One potential direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential use of this compound in other diseases beyond cancer. Finally, the development of more efficient synthesis methods and the optimization of its physical properties could lead to the development of more potent and effective CDK inhibitors.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer research. Its potent inhibitory activity against CDKs makes it a valuable tool for studying the role of CDKs in cancer biology. Although there are limitations to its use in laboratory experiments, the future directions for the research and development of this compound are promising.
Properties
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O2/c22-16-11-7-14(8-12-16)20(29)27-18-4-2-1-3-17(18)26-19(28)13-5-9-15(10-6-13)21(23,24)25/h1-12H,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVFUMYIWFOWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504435.png)


![6-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504456.png)

![7-chloro-N-[2-(difluoromethoxy)-4-methylphenyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504462.png)

![6-chloro-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504470.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B3504480.png)
![ethyl [2-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3504483.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504487.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(4-pyridinyl)quinoline](/img/structure/B3504504.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504526.png)
